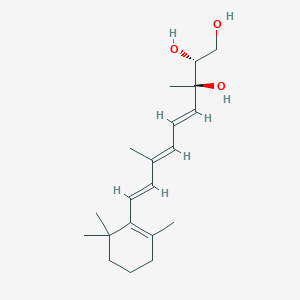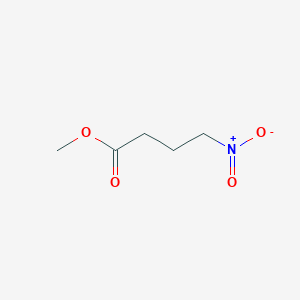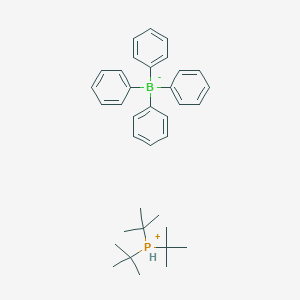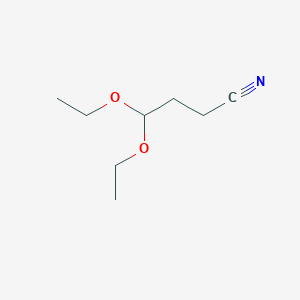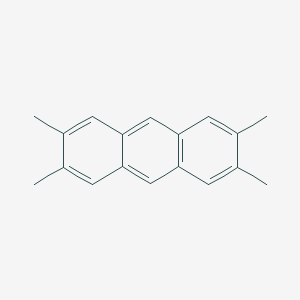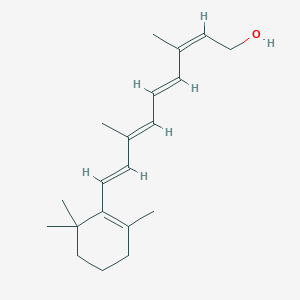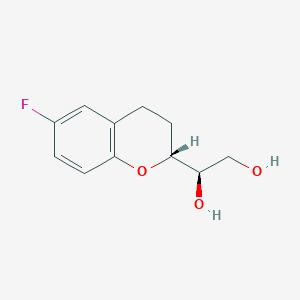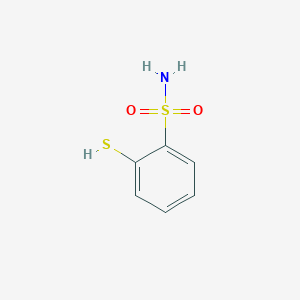
2-Sulfanylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylbenzenesulfonamide, also known as 2-mercaptobenzenesulfonamide, is a chemical compound used in various scientific research applications. It belongs to the class of sulfonamides and is widely used in the synthesis of other chemical compounds. In
Mécanisme D'action
The mechanism of action of 2-sulfanylbenzenesulfonamide is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton. Inhibition of this enzyme can lead to a decrease in the production of bicarbonate ion and an increase in the concentration of carbon dioxide, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
2-Sulfanylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and analgesic effects. In addition, it has been shown to have an effect on the acid-base balance in the body, which can affect various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-sulfanylbenzenesulfonamide in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of 2-sulfanylbenzenesulfonamide in scientific research. One direction is the synthesis of new chemical compounds based on 2-sulfanylbenzenesulfonamide as a building block. Another direction is the investigation of its mechanism of action and its effects on various physiological processes. In addition, the development of new synthetic methods for the preparation of 2-sulfanylbenzenesulfonamide and its derivatives is an area of interest.
Conclusion:
In conclusion, 2-sulfanylbenzenesulfonamide is a useful chemical compound in scientific research. Its synthesis method is relatively simple, and it has various scientific research applications. Its mechanism of action and physiological effects are still being investigated. Although it has some limitations, it has several advantages that make it a valuable tool for scientific research. There are many future directions for the use of 2-sulfanylbenzenesulfonamide in scientific research, and it will continue to be an important area of study.
Méthodes De Synthèse
2-Sulfanylbenzenesulfonamide can be synthesized by the reaction of 2-chlorobenzenesulfonamide with sodium sulfide. The reaction is carried out in a solvent such as water or ethanol at a temperature of around 50-60°C. The resulting product is a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
2-Sulfanylbenzenesulfonamide is widely used in scientific research as a building block for the synthesis of various chemical compounds. It is used in the synthesis of sulfonamide-based drugs, dyes, and other organic compounds. It is also used as a ligand in coordination chemistry and in the preparation of metal complexes.
Propriétés
Numéro CAS |
135180-17-5 |
|---|---|
Nom du produit |
2-Sulfanylbenzenesulfonamide |
Formule moléculaire |
C6H7NO2S2 |
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
2-sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C6H7NO2S2/c7-11(8,9)6-4-2-1-3-5(6)10/h1-4,10H,(H2,7,8,9) |
Clé InChI |
AVGVXNKQACEGBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)S)S(=O)(=O)N |
SMILES canonique |
C1=CC=C(C(=C1)S)S(=O)(=O)N |
Synonymes |
Benzenesulfonamide, 2-mercapto- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B135741.png)
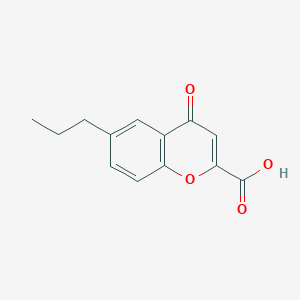
![[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B135743.png)

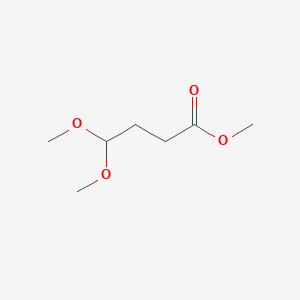
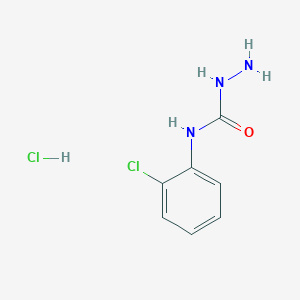
![2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B135750.png)
